O-Desmethyl-N-deschlorobenzoyl Indomethacin

Vue d'ensemble

Description

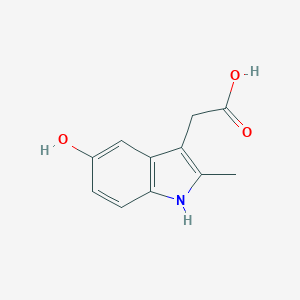

O-Desmethyl-N-deschlorobenzoyl Indomethacin (CAS 50995-53-4) is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, a cyclooxygenase (COX) inhibitor. It is formed in isolated rabbit hepatocytes via demethylation and dechlorobenzoylation of the parent compound . Structurally, it belongs to the Indole-3-acetic Acid Derivatives family, characterized by an acetic acid moiety linked to the C3 position of an indole ring . Its IUPAC name is 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, with a molecular formula of C₁₉H₁₆ClNO₄ and a molecular weight of 371.81 .

It has also been utilized in synthesizing prostaglandin D₂ receptor antagonists .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’O-Déméthyl-N-déschlorobenzoyl Indométacine est synthétisé à partir de l’indométacine par une série de réactions métaboliques. La principale voie de synthèse implique la O-déméthylation et la N-désacylation de l’indométacine. Ces réactions sont généralement effectuées dans des hépatocytes de lapin isolés, où les systèmes enzymatiques facilitent la conversion .

Méthodes de production industrielle

la synthèse en laboratoire implique l’utilisation d’enzymes spécifiques et de conditions contrôlées pour assurer la conversion précise de l’indométacine en son métabolite .

Analyse Des Réactions Chimiques

Types de réactions

L’O-Déméthyl-N-déschlorobenzoyl Indométacine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent facilitée par des agents oxydants.

Réduction : L’inverse de l’oxydation, cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent la glucose oxydase pour les réactions d’oxydation et divers agents réducteurs pour les réactions de réduction. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites de l’indométacine, tels que l’O-déméthyl-indométacine et la N-déschlorobenzoyl-indométacine. Ces métabolites sont souvent étudiés pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

L’O-Déméthyl-N-déschlorobenzoyl Indométacine a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

DMBI has been shown to exhibit a range of biological activities:

- Anticancer Activity : Research indicates that DMBI can decrease the viability of HL-60 leukemia cells when cultured with glucose oxidase, suggesting its potential role in cancer therapy.

- Induction of Apoptosis : It may promote apoptosis through activation of the dsRNA-dependent protein kinase PKR, leading to phosphorylation of eIF2α and inhibition of protein synthesis in carcinoma cells.

Chemistry

DMBI is utilized in synthesizing prostaglandin D2 receptor antagonists, which are studied for their therapeutic effects. The compound undergoes various chemical reactions, including oxidation and substitution, which are crucial for developing new pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen |

| Reduction | Addition of hydrogen or removal of oxygen |

| Substitution | Replacement of one atom/group with another |

Biology

In biological research, DMBI serves as a model to study the metabolic pathways of NSAIDs and their metabolites. Its effects on cell viability and enzyme activity are critical for understanding the pharmacokinetics and pharmacodynamics of indomethacin derivatives.

Medicine

DMBI contributes to understanding NSAID side effects and metabolic processes. Insights gained from studying this compound can lead to improved formulations with reduced gastrointestinal toxicity compared to traditional NSAIDs like indomethacin.

Case Studies and Research Findings

Several studies have explored the applications and effects of DMBI:

- Cell Viability Studies : A study demonstrated that DMBI significantly reduced the viability of HL-60 leukemia cells at concentrations around 600 µM when combined with glucose oxidase.

- Apoptosis Mechanisms : Another research effort highlighted how DMBI induces apoptosis through specific signaling pathways, providing insights into potential cancer treatment strategies.

- Drug Development : Ongoing investigations into DMBI's pharmacological properties suggest its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects than existing options .

Mécanisme D'action

Le mécanisme d’action de l’O-Déméthyl-N-déschlorobenzoyl Indométacine implique son interaction avec les enzymes cyclooxygénases (COX). En inhibant ces enzymes, le composé réduit la synthèse des prostaglandines, qui sont des médiateurs de l’inflammation. Cette inhibition conduit à une diminution de l’inflammation et de la douleur. De plus, les effets du composé sur la viabilité cellulaire et l’activité enzymatique sont étudiés pour comprendre son impact biologique plus large .

Comparaison Avec Des Composés Similaires

Structural Analogues of Indomethacin

Compound 16 (3-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid)

- Structure: Retains the chlorobenzoyl group but replaces the acetic acid with a propanoic acid chain.

- Synthesis: Synthesized from 4-chloro-N-(4-methoxyphenyl)benzhydrazide and 5-oxohexanoic acid (69% yield) .

- Key Data : Molecular weight 371.81; LCMS purity >99% .

- Comparison: The chlorobenzoyl group enhances COX-1/COX-2 binding affinity compared to O-Desmethyl-N-deschlorobenzoyl Indomethacin, but the propanoic acid chain may reduce bioavailability .

Compound 20 (2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid)

- Structure : Similar to this compound but retains the chlorobenzoyl group.

- Synthesis: Derived from 4-chloro-N-(4-methoxyphenyl)benzhydrazide and 4-oxobutanoic acid .

- Comparison : The preserved chlorobenzoyl group likely enhances COX inhibition compared to the metabolite, which lacks this moiety .

N-Deschlorobenzoyl Indomethacin

- Structure : Lacks both the chlorobenzoyl group and the methyl group (unlike this compound, which retains the methyl group).

- Activity : Shows reduced COX inhibition compared to indomethacin and its metabolites due to the absence of key functional groups .

Anti-Inflammatory and Analgesic Derivatives

Compounds 4a-h (Indole Derivatives)

- Structure : Substituents include H, CH₃, c-C₆H₁₁, and p-Cl-C₆H₄ on the indole ring .

- Activity :

- Comparison : These derivatives outperform this compound in potency but may have higher ulcerogenic risks .

Compounds 8a and 9a (Benzimidazole Derivatives)

- Activity : 8a and 9a exhibited superior anti-inflammatory and analgesic effects compared to indomethacin in carrageenan-induced edema models .

- Mechanism : Enhanced hydrophobic-hydrophilic balance improves receptor interaction .

Cytotoxic and Therapeutic Potential

Activité Biologique

O-Desmethyl-N-deschlorobenzoyl indomethacin (DMBI) is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Understanding its biological activity is crucial for assessing its potential therapeutic effects and safety profile. This article explores the biological activity of DMBI, including its mechanism of action, effects on various cell lines, and comparative studies with other compounds.

Overview of Indomethacin and Its Metabolites

Indomethacin is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties. It primarily functions by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . The metabolism of indomethacin in the liver produces several metabolites, including:

- O-desmethyl-indomethacin (DMI)

- O-deschlorobenzoyl-indomethacin (DBI)

- This compound (DMBI)

Notably, most of these metabolites, including DMBI, are considered pharmacologically inactive .

DMBI's biological activity is primarily linked to its influence on cellular processes rather than direct inhibition of COX enzymes. Research indicates that DMBI can affect various signaling pathways involved in cell proliferation and apoptosis:

- Inhibition of Cell Proliferation : DMBI has been shown to decrease the viability of HL-60 leukemia cells at concentrations around 600 µM when cultured with glucose oxidase .

- Induction of Apoptosis : The compound may promote apoptosis through mechanisms involving the activation of dsRNA-dependent protein kinase PKR, leading to phosphorylation of eIF2α and subsequent inhibition of protein synthesis in carcinoma cells .

Comparative Biological Activity

The following table summarizes the biological activities observed for DMBI compared to indomethacin and other related compounds:

| Compound | Cell Line/Model | Concentration | Biological Effect |

|---|---|---|---|

| This compound (DMBI) | HL-60 leukemia cells | 600 µM | Decreased cell viability |

| Indomethacin | Human colon carcinoma (HT29) | 400–1000 μM | Induction of apoptosis and inhibition of protein synthesis |

| Indomethacin | Melanoma cells (A375) | 1–300 μM | Promotion of TRIAL-induced cell death |

| Indomethacin | Cervical adenocarcinoma (HeLa) | 1–10 μM | Inhibition of cancer cell migration |

Case Studies

Several studies have highlighted the potential effects of indomethacin and its metabolites on cancer treatment:

- Desmoid Tumors : A study by Wadell et al. reported that indomethacin significantly reduced tumor size in patients with desmoid tumors, suggesting a complex interaction with immune responses and tumor cell proliferation .

- Lung Carcinoma : Eli et al. demonstrated that low doses of indomethacin effectively reduced lung carcinoma cell viability in vitro and inhibited growth in vivo models, even after primary tumor removal .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing O-Desmethyl-N-deschlorobenzoyl Indomethacin from indomethacin in vitro?

- Methodological Answer: Isolated rabbit hepatocytes are commonly used to study the metabolic conversion of indomethacin to its metabolite. Incubate hepatocytes with indomethacin (e.g., 100–500 µM) under physiological conditions (37°C, pH 7.4) for 2–6 hours. Post-incubation, extract metabolites using organic solvents (e.g., acetonitrile) and characterize via HPLC or LC-MS. Structural confirmation can be achieved using NMR spectroscopy, focusing on the loss of the methyl group and chlorine substitution .

Q. How can researchers quantify this compound in biological matrices like plasma or tissue homogenates?

- Methodological Answer: Use reverse-phase HPLC coupled with UV detection (λ = 254–280 nm) or tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate the method with calibration curves (e.g., 0.1–50 µg/mL) and internal standards (e.g., deuterated analogs). Sample preparation should include protein precipitation with methanol or solid-phase extraction to minimize matrix interference .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodological Answer: Primary hepatocytes (human or rabbit) or liver microsomes are ideal for metabolic stability assays. Incubate the compound (10–100 µM) with NADPH-regenerating systems at 37°C. Monitor depletion over time using LC-MS and calculate intrinsic clearance. Comparative studies with indomethacin can reveal differences in metabolic pathways .

Advanced Research Questions

Q. How does the COX inhibition profile of this compound compare to its parent drug, indomethacin?

- Methodological Answer: Conduct COX-1/COX-2 inhibition assays using purified enzymes or whole-blood models. Pre-incubate the metabolite (1–100 µM) with enzyme preparations and measure prostaglandin E2 (PGE2) production via ELISA. Compare IC50 values to indomethacin. Note: Structural modifications (e.g., demethylation) may reduce COX affinity, altering anti-inflammatory potency .

Q. What experimental models are optimal for evaluating the cytotoxic effects of this metabolite?

- Methodological Answer: HL-60 leukemia cells cultured with glucose oxidase (generating reactive oxygen species) are effective. Treat cells with 600 µM this compound for 24–48 hours and assess viability via MTT or Annexin V/PI assays. Include controls with indomethacin to differentiate parent vs. metabolite effects .

Q. How can researchers investigate the role of this metabolite in prostaglandin D2 (PGD2) receptor antagonism?

- Methodological Answer: Use radioligand binding assays with recombinant PGD2 receptors (e.g., DP1/DP2). Incubate the metabolite (0.1–100 µM) with tritiated PGD2 and measure displacement. Functional assays (e.g., cAMP inhibition in HEK293 cells) can confirm antagonistic activity. Structural analogs may guide SAR studies for improved potency .

Q. How should contradictory data on the metabolite’s bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) be analyzed?

- Methodological Answer: Perform dose-response studies across multiple cell lines (e.g., cancer vs. normal cells) and inflammation models (e.g., LPS-stimulated macrophages). Use transcriptomics (RNA-seq) to identify divergent pathways (e.g., apoptosis vs. COX inhibition). Meta-analysis of existing datasets can clarify context-dependent effects .

Q. What experimental designs are recommended for studying the metabolite’s anti-inflammatory effects in vivo?

- Methodological Answer: Use rodent models of chronic inflammation (e.g., cotton pellet-induced granulomas). Administer the metabolite (200–800 mg/kg) orally and compare to indomethacin (5 mg/kg). Measure granuloma weight, serum cytokines (IL-6, TNF-α), and histopathology. Include ulcerogenicity assessments (e.g., ethanol-induced gastric lesions) to evaluate safety .

Propriétés

IUPAC Name |

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-8(5-11(14)15)9-4-7(13)2-3-10(9)12-6/h2-4,12-13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDADMESSMPJUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461930 | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-53-4 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYW56F3GVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.